4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl-
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Overview
Description
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dihydro-1-methylpyrimidine with an oxidizing agent to form the desired pyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to form dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the amino or methyl positions.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone, 2-amino-1-methyl-: Lacks the dihydro group, leading to different chemical properties.
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-: Lacks the methyl group, affecting its reactivity and biological activity.
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-ethyl-: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness
4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88075-50-7 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-imino-1-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H2,1H3,(H2,6,7,9) |
InChI Key |
YUAPKJLVUHDQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)NC1=N |
Origin of Product |
United States |
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